molecular formula C25H29N5OS B2761119 2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-59-1

2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2761119
M. Wt: 447.6
InChI Key: UCRLCHRYJLJSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol . For instance, the synthesis of a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly used . The presence of specific functional groups and the overall molecular geometry can be inferred from these data.


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the reaction conditions. The compound’s reactivity could be influenced by the presence of the piperazine ring and the thiazolo[3,2-b][1,2,4]triazol ring .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Researchers have developed methods for the synthesis of compounds containing thiazole, triazole, and oxadiazole nuclei through microwave-assisted synthesis. These compounds, including derivatives of thiazolo[3,2-b][1,2,4]triazoles, have been evaluated for antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds demonstrated good to moderate antimicrobial activity against various microorganisms, and specific derivatives exhibited notable antiurease and antilipase activities (Başoğlu et al., 2013).

Antimicrobial Agents from Thiazolidinone Derivatives

Thiazolidinone derivatives, synthesized from key intermediates and evaluated against a range of bacterial and fungal strains, show the potential of these compounds as antimicrobial agents. The research into these derivatives highlights their potential utility in combating microbial infections (Patel, Kumari, & Patel, 2012).

Anti-Inflammatory Activity of Thiazolo-triazoles

The synthesis and evaluation of anti-inflammatory activities of thiazolo[3,2-b]-1,2,4-triazole derivatives have been explored, indicating their potential for developing new anti-inflammatory drugs. Some derivatives have shown promising anti-inflammatory activities, pointing towards their therapeutic potential (Tozkoparan et al., 1999).

Protective Effects Against Oxidative Stress

Studies on certain thiazolo[3,2-b]-1,2,4-triazole derivatives have investigated their protective effects against ethanol-induced oxidative stress in mice, suggesting the antioxidant potential of these compounds. This research offers insights into the development of compounds that can mitigate oxidative stress-related damage in biological systems (Aktay, Tozkoparan, & Ertan, 2005).

Anticancer and Enzyme Inhibition Activities

Molecular studies have also been conducted on thiazolo-triazole derivatives, including their docking studies and enzyme inhibition activities, highlighting their potential as anticancer agents and enzyme inhibitors. This research demonstrates the utility of these compounds in targeted cancer therapies and as tools for studying biological processes (Karayel, 2021).

properties

IUPAC Name

2-ethyl-5-[(4-ethylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-3-18-10-12-19(13-11-18)22(23-24(31)30-25(32-23)26-21(4-2)27-30)29-16-14-28(15-17-29)20-8-6-5-7-9-20/h5-13,22,31H,3-4,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRLCHRYJLJSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.